2-[4-(Trifluoromethyl)phenyl]azepane
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]azepane is a chemical compound with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol It features a seven-membered azepane ring substituted with a 4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]azepane typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hexahydroazepine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]azepane can undergo various chemical reactions, including:
Oxidation: The azepane ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced azepane derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]azepane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]azepane is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of neurotransmitter systems in the brain. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Trifluoromethyl)phenyl]piperidine: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
2-[4-(Trifluoromethyl)phenyl]morpholine: Contains a morpholine ring with an oxygen atom, offering different chemical properties.
2-[4-(Trifluoromethyl)phenyl]pyrrolidine: Features a five-membered pyrrolidine ring, leading to different steric and electronic effects.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]azepane is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-7-5-10(6-8-11)12-4-2-1-3-9-17-12/h5-8,12,17H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPODCADCMADPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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